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Compound Overview and Chemical Properties

KX2-361 is characterized as a first-in-class, orally administered agent with a unique dual mechanism of

action. Its core chemical properties are summarized below.

IUPAC Name: (Not fully specified in available literature)
CAS Number: 897016-26-1 [1]

Molecular Formula: C₂₄H₂₄FN₃O₂ [1]
Molecular Weight: 405.46 g/mol [1]

SMILES: C(C(NCC1=CC(F)=CC=C1)=O)C=2C=CC(C3=CC=C(C=C3)N4CCOCC4)=CN2 [1]
Solubility: 8.75 mg/mL in DMSO (21.58 mM); sonication is recommended [1].

Detailed Mechanism of Action: Dual Src/Tubulin
Inhibition

The therapeutic rationale for KX2-361 stems from its simultaneous targeting of two critical nodes in cancer

cell proliferation and survival. The diagram below illustrates this dual mechanism and its functional

consequences.
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Dual Molecular Targeting
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KX2-361's dual mechanism disrupts key cancer processes and engages the immune system.

Rationale for Target Selection:

Src Kinase: Src is a non-receptor tyrosine kinase that functions as a central downstream
intermediary for multiple receptor tyrosine kinases (RTKs) frequently aberrantly activated in GBM,

such as EGFR [2]. Its hyperactivation promotes tumor progression, invasiveness, and sustains a pro-
inflammatory tumor microenvironment [2].

Tubulin: Microtubules are critical components of the cell cytoskeleton and the mitotic spindle.
Inhibiting tubulin polymerization is a validated anti-cancer strategy that leads to cell cycle arrest and

death through mitotic catastrophe.
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Preclinical Experimental Evidence

In Vitro Methodologies and Findings

Key Experimental Protocols:

Cell Viability/Proliferation Assays: Studies employed standard assays (e.g., MTT, MTS) to

determine the concentration of KX2-361 required to inhibit 50% of cell growth (GI₅₀) in a panel of
human and murine glioma cell lines, including GL261 [3].

Western Blot Analysis: Used to confirm the compound's mechanism of action. Cells were treated
with KX2-361, lysed, and proteins were separated by SDS-PAGE. Membranes were probed with

antibodies against phosphorylated Src (Tyr⁴¹⁶) to demonstrate inhibition of Src autophosphorylation
[3].

Immunofluorescence Microscopy: Glioma cells treated with KX2-361 were fixed, permeabilized,
and stained with antibodies against α-tubulin, followed by a fluorescent secondary antibody.

Visualization by confocal microscopy confirmed the disruption of microtubule networks, providing
direct evidence of tubulin binding and inhibition [3].

In Vivo Efficacy in a Syngeneic Orthotopic Model

The primary in vivo evidence for KX2-361's efficacy comes from a murine model using immunocompetent

C57BL/6 mice implanted orthotopically with GL261 glioma cells [3]. The experimental workflow is

summarized below.

Establish Orthotopic Model:
GL261 cells in
C57BL/6 mice

Oral Dosing:
KX2-361 vs. Vehicle

Endpoint:
Long-Term Survival

(>100 days)

Critical Control:
No survival in

immunodeficient mice

Click to download full resolution via product page

In vivo workflow established KX2-361 efficacy and immune dependence.

Critical Finding on Immune Dependence: A pivotal experiment involved repeating the therapeutic study in

immunodeficient mice. The absence of long-term survival in this setting provided direct evidence that the

efficacy of KX2-361 is not solely due to its direct cytotoxic effects but requires a functional adaptive
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immune system to control tumor growth [3]. This suggests the drug induces immunogenic cell death or

modulates the tumor microenvironment to enable immune-mediated clearance.

Quantitative Data Summary

The table below consolidates key quantitative information from preclinical studies.

Parameter Value / Finding Context / Model Source

Molecular Weight 405.46 g/mol Chemical property [1]

Aqueous Solubility 8.75 mg/mL (21.58 mM) In DMSO; sonication
recommended

[1]

In Vivo Efficacy Long-term survival Orthotopic GL261 in C57BL/6
mice

[3]

Blood-Brain Barrier
(BBB)

Readily crosses Preclinical mouse model [3]

Key Dependency Functional immune
system

No survival in immunodeficient
mice

[3]

Research Context and Significance

Positioning within GBM Therapeutic Challenges

KX2-361 addresses several core challenges in GBM therapy:

BBB Penetration: Its oral bioavailability and demonstrated ability to cross the BBB are significant
advantages over many other small-molecule investigational drugs [3].

Overcoming Redundancy: By inhibiting two distinct targets (Src and tubulin) simultaneously, KX2-
361 may help overcome the signaling redundancy and adaptive resistance that often plagues single-

target therapies in genetically heterogeneous tumors like GBM [2] [4].
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Harnessing the Immune System: The immune-dependent nature of its efficacy is particularly

noteworthy. GBM is a highly immunosuppressive tumor, and any agent that can productively engage
the immune system represents a promising therapeutic avenue [5].

Comparison with Other Investigational Approaches

Research into targeted therapies for GBM is extensive. The table below contrasts KX2-361 with other

representative investigational approaches.

Therapeutic
Approach

Example
Compound(s)

Key
Target(s)

Proposed Advantage Stage (for GBM)

Dual
Src/Tubulin
Inhibitor

KX2-361 Src, Tubulin Oral; BBB penetration;
dual mechanism;
immune engagement

Preclinical

Src Inhibitors Dasatinib, UM-

164

Src, other

SFKs

Target invasion &

microenvironment

Clinical Trials

(largely
unsuccessful due

to efflux) [2]

ALK Inhibitors Crizotinib,

Alectinib

ALK Actionable in ALK-altered

tumors

Clinical Trials

(combination
therapy) [4]

Metabolic
Therapy

Ketogenic Diet /
Fasting Mimetics

Systemic
Metabolism

Target core metabolic
vulnerabilities

Preclinical / Early
Clinical [6]

Immunotherapy Immune
Checkpoint

Inhibitors

PD-1, CTLA-
4

Direct immune activation Clinical Trials
(limited success in

GBM) [5]

Future Directions and Research Applications

For the research community, the KX2-361 story highlights several actionable pathways for further

investigation:
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Mechanism of Immune Activation: Detailed studies are needed to elucidate the exact immunogenic

mechanisms. This includes analyzing changes in tumor-infiltrating lymphocyte (TIL) populations,
cytokine profiles, and antigen presentation following treatment.

Combination Strategies: Logical next steps include combining KX2-361 with standard-of-care
temozolomide (TMZ), radiotherapy, or immunomodulatory agents (e.g., immune checkpoint inhibitors)

to assess potential synergistic effects.
Biomarker Development: Identifying predictive biomarkers for response is crucial. This could involve

assessing baseline levels of Src activation or specific tubulin isotypes in patient-derived models.
Advanced Model Testing: Efficacy should be further validated in patient-derived xenograft (PDX)

models or organoids, which better recapitulate the inter- and intra-tumoral heterogeneity of human
GBM [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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